AD80
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AD80は、強力な抗腫瘍効果で知られるマルチキナーゼ阻害剤です。 RET、RAF、SRC、S6Kなどの複数のキナーゼを標的とするため、がん研究や治療における貴重な化合物となっています 。 This compoundは、急性白血病や膵臓がんを含むさまざまな癌細胞モデルにおいて、細胞生存率の低下とアポトーシスの誘導に有効性を示しています .
科学的研究の応用
AD80 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating cell cycle progression, apoptosis, and autophagy in various cell types.
Medicine: Explored as a potential therapeutic agent for treating cancers, including acute leukemia and pancreatic cancer. .
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize treatment strategies
作用機序
AD80は、RET、RAF、SRC、S6Kを含む複数のキナーゼを阻害することにより効果を発揮します。これらのキナーゼは、細胞増殖、生存、アポトーシスを調節する重要なシグナル伝達経路に関与しています。これらのキナーゼを阻害することにより、this compoundはこれらの経路を破壊し、細胞生存率の低下、アポトーシスの誘導、腫瘍増殖の抑制につながります。 関与する分子標的と経路には、PI3K / AKT / mTOR経路とMAPK / ERK経路が含まれます .
類似化合物の比較
This compoundは、GSK2606414やGW768505Aなどの他のマルチキナーゼ阻害剤と比較されます。 これらのうち、this compoundは、癌細胞モデルにおける細胞生存率の低下とアポトーシスの誘導において、より強力で効果的であることが判明しています 。複数のキナーゼを同時に標的とするそのユニークな能力は、単一のキナーゼのみを標的とする可能性のある他の阻害剤とは異なります。 このポリファーマコロジー的アプローチは、その有効性を高め、耐性の発生の可能性を減らします .
類似化合物
- GSK2606414
- GW768505A
- GDP366
This compoundのキナーゼ標的のユニークな組み合わせと強力な抗腫瘍効果により、それはがん研究と治療における貴重な化合物となっています .
生化学分析
Biochemical Properties
AD80 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit kinases such as RET, RAF, and SRC, which are involved in cell proliferation and survival . This compound also targets the PI3K/STMN1 axis, reducing the expression of stathmin 1 (STMN1) and survivin, which are critical for microtubule dynamics and cell cycle progression . These interactions lead to the inhibition of cell growth and induction of apoptosis in cancer cells.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In acute leukemia cells, this compound reduces cell viability, induces apoptosis, and causes cell cycle arrest . It also decreases the expression of proliferation markers such as Ki-67 and phosphorylation of S6 ribosomal protein, a key effector in the PI3K/AKT/mTOR pathway . In pancreatic cancer cells, this compound induces mitotic catastrophe and autophagy, reducing cell viability and clonogenicity . These effects highlight the compound’s potential in disrupting cancer cell function and promoting cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases and subsequent inhibition of their activity. This compound inhibits RET, RAF, and SRC kinases, disrupting signaling pathways that promote cell proliferation and survival . It also reduces the phosphorylation of RPS6 and histone H3, key components in protein synthesis and chromatin structure . Additionally, this compound induces the cleavage of PARP1 and expression of γH2AX, markers of apoptosis and DNA damage, respectively . These molecular changes contribute to the compound’s antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to reduce cell viability and induce apoptosis in a dose- and time-dependent manner . This compound’s stability and degradation in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of cell proliferation and induction of cell death
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater inhibition of tumor growth and increased induction of apoptosis . High doses may also lead to toxic or adverse effects, such as weight loss and organ toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with kinases and other signaling molecules. The compound affects the PI3K/AKT/mTOR pathway, reducing the phosphorylation of downstream effectors such as S6 ribosomal protein . This compound also modulates autophagy-related genes and pathways, promoting autophagic flux in cancer cells . These metabolic changes contribute to the compound’s antineoplastic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. While specific transporters for this compound have not been identified, its distribution is likely influenced by its interactions with kinases and other signaling molecules. This compound’s localization and accumulation within cancer cells contribute to its therapeutic effects by ensuring sustained inhibition of target pathways .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound targets specific compartments and organelles within cancer cells, such as the cytoplasm and nucleus, where it interacts with kinases and other signaling molecules These interactions lead to the inhibition of cell proliferation and induction of apoptosis
準備方法
AD80の合成には、重要な中間体の生成や最終的なカップリング反応など、複数の工程が含まれます。正確な合成経路と反応条件は、製造元によって異なる場合があり、機密情報です。 工業生産方法では、通常、これらの合成経路を最適化して、高収率と高純度を確保します .
化学反応の分析
AD80は、主にキナーゼとの相互作用に焦点を当てて、さまざまな化学反応を起こします。それは、細胞増殖と生存経路に関与する重要なタンパク質のリン酸化を阻害します。これらの反応で使用される一般的な試薬には、キナーゼ阻害剤やキナーゼ活性を調節するその他の低分子が含まれます。 これらの反応から生成される主な生成物は、リン酸化または脱リン酸化されたタンパク質であり、細胞シグナル伝達において重要な役割を果たします .
科学研究アプリケーション
This compoundは、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
AD80 is compared with other multikinase inhibitors such as GSK2606414 and GW768505A. Among these, this compound has been found to be more potent and effective in reducing cell viability and inducing apoptosis in cancer cell models . Its unique ability to target multiple kinases simultaneously sets it apart from other inhibitors that may only target a single kinase. This polypharmacological approach enhances its efficacy and reduces the likelihood of resistance development .
Similar Compounds
- GSK2606414
- GW768505A
- GDP366
This compound’s unique combination of kinase targets and its potent antineoplastic effects make it a valuable compound in cancer research and therapy .
特性
IUPAC Name |
1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYORWDWRQMVGHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F4N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。